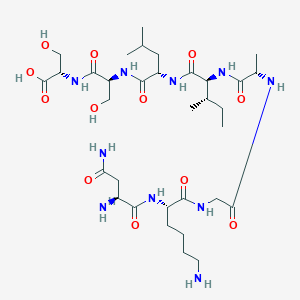
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is a peptide composed of eight amino acids. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-serine, is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, L-seryl, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-isoleucyl, L-alanyl, L-glycyl, L-lysyl, and L-asparaginyl).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid residues, particularly those with reactive side chains like L-serine.
Reduction: Reduction reactions can modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or potassium permanganate.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various chemical groups can be introduced using reagents like carbodiimides or succinimidyl esters.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds.
Applications De Recherche Scientifique
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine has several scientific research applications:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic uses in drug development, particularly in targeting specific biological pathways.
Industrial processes: Used in the development of biosensors and biocatalysts.
Mécanisme D'action
The mechanism of action of L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the context in which the peptide is used, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Seryl-L-asparaginyl-L-asparaginyl-L-phenylalanylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine
- L-Tyrosyl-L-phenylalanyl-L-leucyl-L-leucyl-L-arginyl-L-asparaginyl-L-Proline
Uniqueness
L-Asparaginyl-L-lysylglycyl-L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biological activities and properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
574750-50-8 |
|---|---|
Formule moléculaire |
C33H60N10O12 |
Poids moléculaire |
788.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C33H60N10O12/c1-6-17(4)26(32(53)40-21(11-16(2)3)30(51)41-22(14-44)31(52)42-23(15-45)33(54)55)43-27(48)18(5)38-25(47)13-37-29(50)20(9-7-8-10-34)39-28(49)19(35)12-24(36)46/h16-23,26,44-45H,6-15,34-35H2,1-5H3,(H2,36,46)(H,37,50)(H,38,47)(H,39,49)(H,40,53)(H,41,51)(H,42,52)(H,43,48)(H,54,55)/t17-,18-,19-,20-,21-,22-,23-,26-/m0/s1 |
Clé InChI |
ULEBJCZAKUXYPZ-LBHOEKQSSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
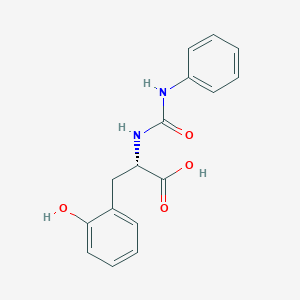
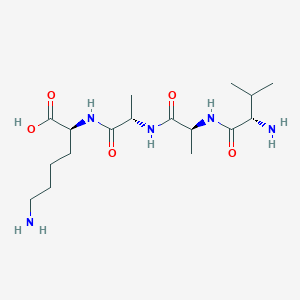
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
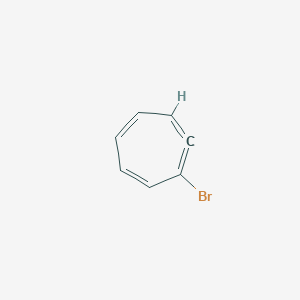
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
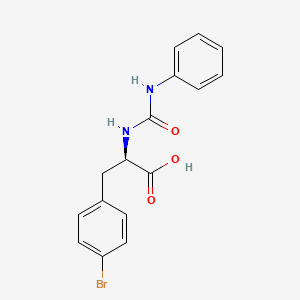
![Benzene, 1-methyl-3-[(1-methylheptyl)oxy]-](/img/structure/B14222074.png)
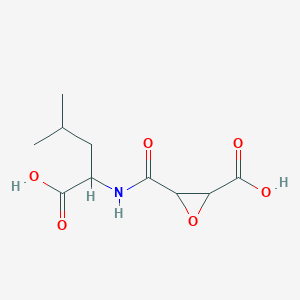
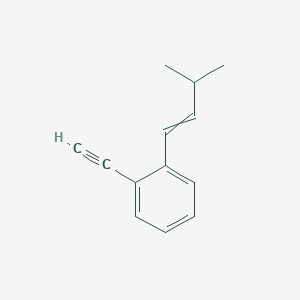
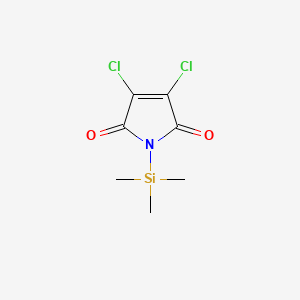
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[2-(trifluoromethyl)phenyl]-](/img/structure/B14222098.png)
